3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane
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Overview
Description
3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane is a chemical compound with the molecular formula C₁₁H₁₀BrF₃O and a molecular weight of 295.09 g/mol . It features an oxetane ring, which is a four-membered cyclic ether, attached to a benzyl group substituted with bromine and trifluoromethyl groups. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and materials science .
Preparation Methods
The synthesis of 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane typically involves the formation of the oxetane ring through intramolecular cyclization. One common method is the electrophilic halocyclization of alcohols, where an alcohol precursor undergoes cyclization in the presence of a halogen source . Another approach is the Paternò–Büchi [2+2] photocycloaddition, which involves the reaction of an alkene with a carbonyl compound under UV light to form the oxetane ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.
Chemical Reactions Analysis
3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxetane derivatives or reduction to remove the bromine atom.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to form linear or branched products.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and binding affinity. The oxetane ring’s strain energy also contributes to its reactivity, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to 3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane include:
3-(2-Bromo-5-(trifluoromethyl)phenyl)oxetane: This compound has a similar structure but lacks the benzyl group, which affects its reactivity and applications.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound is used in electrophoric derivatization reactions and has different chemical properties due to the presence of multiple fluorine atoms.
The uniqueness of this compound lies in its combination of the oxetane ring with bromine and trifluoromethyl substituents, which imparts distinct chemical and physical properties useful in various research applications.
Properties
Molecular Formula |
C11H10BrF3O |
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Molecular Weight |
295.09 g/mol |
IUPAC Name |
3-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]oxetane |
InChI |
InChI=1S/C11H10BrF3O/c12-10-2-1-9(11(13,14)15)4-8(10)3-7-5-16-6-7/h1-2,4,7H,3,5-6H2 |
InChI Key |
UMLSRZLTYRRAPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CC2=C(C=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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